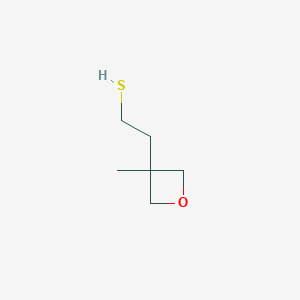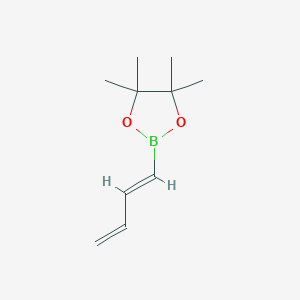
(E)-2-(Buta-1,3-dien-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-(Buta-1,3-dien-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound known for its utility in organic synthesis, particularly in cross-coupling reactions. This compound features a boron atom within a dioxaborolane ring, which is conjugated with a butadiene moiety. Its unique structure allows it to participate in various chemical transformations, making it a valuable reagent in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(Buta-1,3-dien-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:
Preparation of the Butadiene Precursor: The butadiene moiety can be synthesized through the dehydrohalogenation of 1,4-dihalobutanes or via the Wittig reaction of aldehydes with phosphonium ylides.
Formation of the Dioxaborolane Ring: The dioxaborolane ring is formed by reacting a suitable boronic acid or ester with a diol, such as pinacol, under dehydrating conditions. This step often requires a catalyst like an acid or base to facilitate the ring closure.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Continuous Flow Synthesis: Reactants are continuously fed into a reactor where the butadiene precursor and boronic acid/ester react in the presence of a catalyst.
Purification: The product is purified using techniques such as distillation or chromatography to remove any impurities and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(Buta-1,3-dien-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of reactions, including:
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation: The compound can be oxidized to form boronic acids or esters.
Substitution: It can participate in nucleophilic substitution reactions where the butadiene moiety is replaced by other functional groups.
Common Reagents and Conditions
Catalysts: Palladium-based catalysts are frequently used in cross-coupling reactions.
Solvents: Common solvents include tetrahydrofuran (THF), toluene, and dimethylformamide (DMF).
Conditions: Reactions are typically carried out under inert atmospheres (e.g., nitrogen or argon) to prevent oxidation and moisture interference.
Major Products
Cross-Coupling Products: Formation of biaryl compounds or other complex organic molecules.
Oxidation Products: Boronic acids or esters.
Substitution Products: Various substituted butadiene derivatives.
Scientific Research Applications
Chemistry
In synthetic chemistry, (E)-2-(Buta-1,3-dien-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is used to:
- Synthesize complex organic molecules through cross-coupling reactions.
- Serve as a building block for the construction of polymers and advanced materials.
Biology and Medicine
Drug Development: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Bioconjugation: The compound can be used to modify biomolecules for research and therapeutic purposes.
Industry
- **Agriculture
Material Science: It is employed in the development of new materials with specific properties, such as conductivity or fluorescence.
Properties
CAS No. |
143825-96-1 |
|---|---|
Molecular Formula |
C10H17BO2 |
Molecular Weight |
180.05 g/mol |
IUPAC Name |
2-[(1E)-buta-1,3-dienyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C10H17BO2/c1-6-7-8-11-12-9(2,3)10(4,5)13-11/h6-8H,1H2,2-5H3/b8-7+ |
InChI Key |
HUUYPRUYJXORBI-BQYQJAHWSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/C=C |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[2-(Dimethylamino)ethoxy]pyridin-3-amine hydrochloride](/img/structure/B12824626.png)
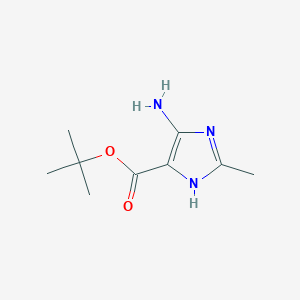
![8-Cyclopentyl-5,6-dimethyl-2-(methylsulfinyl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B12824643.png)
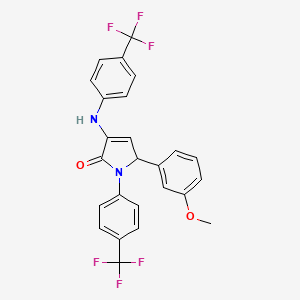
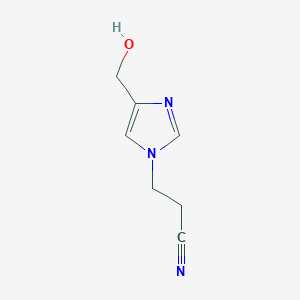
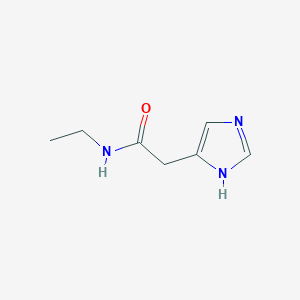
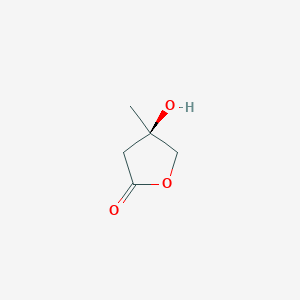

![(3R,4S,5S,6R)-2-[[(1S,4aR,5S,7aS)-5-hydroxy-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-1-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12824673.png)
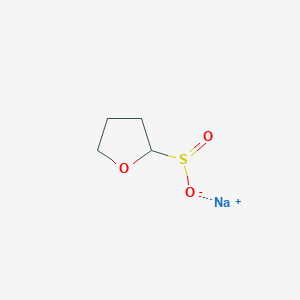

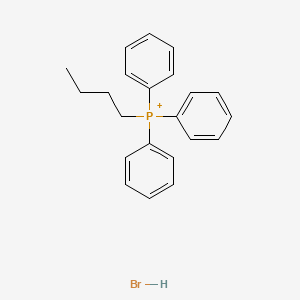
![2-(Pyridin-2-yl)-1H-benzo[d]imidazol-6-amine trihydrochloride](/img/structure/B12824706.png)
